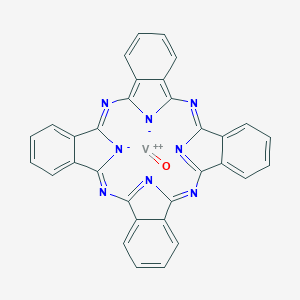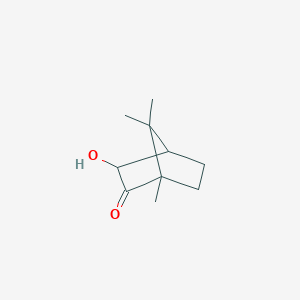
4-Nitrophthalamide
Vue d'ensemble
Description
4-Nitrophthalamide is a chemical compound with the linear formula O2NC6H3(CONH2)2 . Its molecular weight is 209.16 .
Synthesis Analysis
The synthesis of 4-Nitrophthalamide involves a series of reactions such as nitration and reduction, or nitration, amidation, dehydration, and reduction . It can also be synthesized by chemical transformation of phthalimide .Molecular Structure Analysis
The molecular structure of 4-Nitrophthalamide is represented by the formula C8H7N3O4 . It has a molecular weight of 209.16 g/mol .Chemical Reactions Analysis
4-Nitrophthalamide can be hydrolyzed . It is also known to be involved in various chemical reactions, including those related to the synthesis of phthalocyanine compounds .Physical And Chemical Properties Analysis
4-Nitrophthalamide has a density of 1.5±0.1 g/cm^3 . Its boiling point is 418.5±35.0 °C at 760 mmHg . The compound has a molar refractivity of 50.7±0.3 cm^3 . It has 7 hydrogen bond acceptors and 4 hydrogen bond donors .Applications De Recherche Scientifique
Synthesis of Metal Phthalocyanine Complex
“4-Nitrophthalamide” is used in the synthesis of metal phthalocyanine complex. The process begins with the nitration in the position 4 of phthalamide which leads to the formation of 4-nitrophthalamide . This compound is then dehydrated by thionyl chloride in N,N-dimethylformamide (DMF) leading to the formation of 4-nitrophthalonitrile . Further reaction of ciprofloxacin with 4-nitrophthalonitrile in DMF forms the phthalonitrile derivative . Cyclotetramerization of 4-(ciproxy) phthalonitrile in the presence of nickel salt gives a substituted metal phthalocyanine complex . The synthesized compounds are characterized by NMR, FT-IR spectrophotometry and UV-VIS .
Chiral Chemosensor
“4-Nitrophthalamide” is also used in the creation of a chiral chemosensor. This chemosensor is capable of detecting fluoride, chloride, acetate, and dihydrogen phosphate anions by changes in UV-vis absorption .
Mécanisme D'action
Target of Action
4-Nitrophthalamide is primarily used as an intermediate in organic synthesis and the production of fluorescent dyes . It has been found to be a key component in the creation of a chiral chemosensor, which can detect fluoride, chloride, acetate, and dihydrogen phosphate anions .
Mode of Action
It is known that the compound interacts with its targets (such as anions) through changes in uv-vis absorption . This suggests that 4-Nitrophthalamide may bind to these targets, causing a change in their electronic structure that can be detected through changes in their absorption spectra.
Pharmacokinetics
It is known that the compound is stable and combustible . It is also insoluble in water , which may affect its bioavailability and distribution within the body.
Action Environment
The action of 4-Nitrophthalamide can be influenced by environmental factors. For instance, it is known to be incompatible with moisture, water, strong oxidizing agents, and strong bases . These factors could potentially affect the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
4-nitrobenzene-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c9-7(12)5-2-1-4(11(14)15)3-6(5)8(10)13/h1-3H,(H2,9,12)(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCDSCYRIROFIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065360 | |
| Record name | 1,2-Benzenedicarboxamide, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophthalamide | |
CAS RN |
13138-53-9 | |
| Record name | 4-Nitro-1,2-benzenedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13138-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxamide, 4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophthalamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarboxamide, 4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxamide, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophthaldiamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular structure of 4-Nitrophthalamide and what are its key spectroscopic characteristics?
A1: 4-Nitrophthalamide (systematic name: 4-nitrobenzene-1,2-dicarboxamide) possesses a benzene ring with a nitro group and two amide groups attached. [] The structure is non-planar, with each substituent twisted out of the benzene ring plane. [] Key spectroscopic features include:
- UV-VIS: While not explicitly mentioned for 4-Nitrophthalamide, its derivative, nickel phthalocyanine complex (synthesized using a 4-Nitrophthalamide precursor) shows an intense Q absorption band at 690 nm in DMF. [] This suggests 4-Nitrophthalamide itself might also absorb in the UV-VIS region.
Q2: How thermally stable is 4-Nitrophthalamide? What about its derivatives?
A2: While the provided research doesn't explicitly mention the thermal stability of 4-Nitrophthalamide, it does state its melting point is 223 °C. [] Interestingly, a metal phthalocyanine complex derived from a 4-Nitrophthalamide precursor exhibits a high degradation temperature of 309°C, indicating significant thermal stability. [] This suggests that 4-Nitrophthalamide itself may also possess reasonable thermal stability.
Q3: Can you explain the role of 4-Nitrophthalamide in the synthesis of other compounds, particularly focusing on its use in preparing metal phthalocyanine complexes?
A3: 4-Nitrophthalamide serves as a crucial starting material for synthesizing substituted phthalonitriles, which are key precursors for metal phthalocyanine complexes. [] The synthesis process involves several steps:
- Nitration of phthalamide: This leads to the formation of 4-Nitrophthalamide. []
- Dehydration: 4-Nitrophthalamide is dehydrated using thionyl chloride in N,N-dimethylformamide (DMF) to yield 4-nitrophthalonitrile. []
- Further modification: 4-nitrophthalonitrile can be further reacted with other compounds, such as ciprofloxacin, to form substituted phthalonitriles. []
- Cyclotetramerization: The final step involves reacting the substituted phthalonitrile with a metal salt, like nickel salt, to produce the desired metal phthalocyanine complex. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide, N-[2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-5-(diethylamino)phenyl]-](/img/structure/B77874.png)



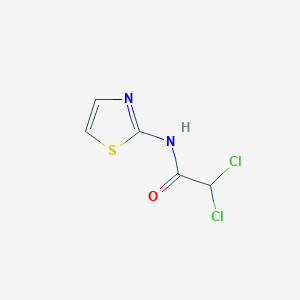
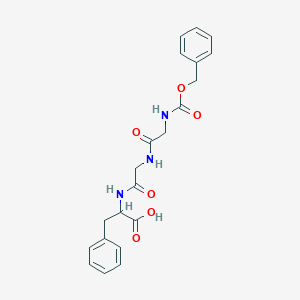
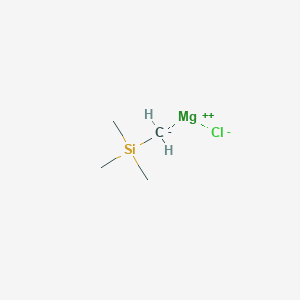

![2-(Chloromethyl)-6-nitro-1H-benzo[D]imidazole](/img/structure/B77890.png)
